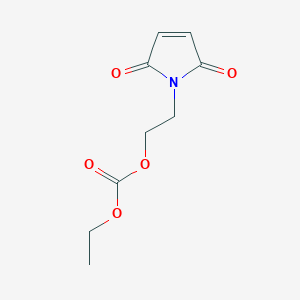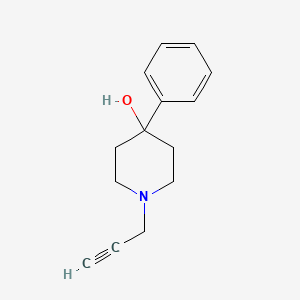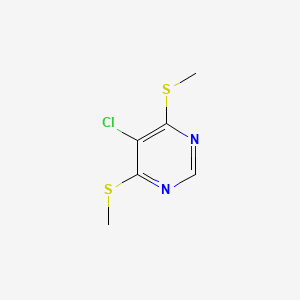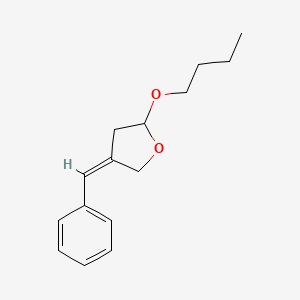
(Z)-4-Benzylidene-2-butoxytetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Benzylidene-2-butoxytetrahydrofuran: is an organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with a benzylidene group at the 4-position and a butoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Benzylidene-2-butoxytetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diol, under acidic conditions.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between a benzaldehyde derivative and the tetrahydrofuran ring.
Attachment of the Butoxy Group: The butoxy group is typically introduced through an etherification reaction, where a butanol derivative reacts with the tetrahydrofuran ring in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-4-Benzylidene-2-butoxytetrahydrofuran can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the butoxy group or other substituents on the tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or alkanes.
Substitution: Substituted tetrahydrofuran derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: (Z)-4-Benzylidene-2-butoxytetrahydrofuran can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: It may be used in the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-4-Benzylidene-2-butoxytetrahydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can participate in π-π interactions, while the butoxy group may enhance solubility and membrane permeability. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
(E)-4-Benzylidene-2-butoxytetrahydrofuran: The E-isomer of the compound, which has different spatial arrangement and potentially different reactivity.
4-Benzylidene-2-methoxytetrahydrofuran: A similar compound with a methoxy group instead of a butoxy group.
4-Benzylidene-2-ethoxytetrahydrofuran: A compound with an ethoxy group instead of a butoxy group.
Uniqueness:
Structural Features: The combination of the benzylidene and butoxy groups on the tetrahydrofuran ring provides unique chemical properties and reactivity.
Reactivity: The specific arrangement of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4Z)-4-benzylidene-2-butoxyoxolane |
InChI |
InChI=1S/C15H20O2/c1-2-3-9-16-15-11-14(12-17-15)10-13-7-5-4-6-8-13/h4-8,10,15H,2-3,9,11-12H2,1H3/b14-10- |
InChI Key |
RFQZMMDJXUCVNI-UVTDQMKNSA-N |
Isomeric SMILES |
CCCCOC1C/C(=C/C2=CC=CC=C2)/CO1 |
Canonical SMILES |
CCCCOC1CC(=CC2=CC=CC=C2)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-S-[3-(Methylamino)propyl]-5'-thioadenosine](/img/structure/B12917993.png)

![Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-](/img/structure/B12918013.png)

![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)
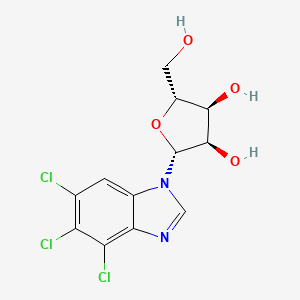

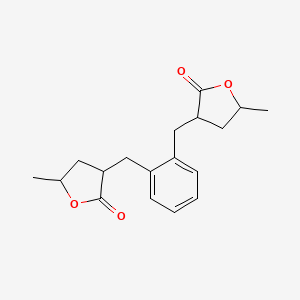
![6-(7-chloro-1,8-naphthyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B12918048.png)
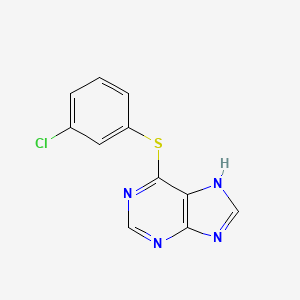
![(2S)-2-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanedioic acid](/img/structure/B12918069.png)
